PDGF Receptor Tyrosine Kinase Inhibitor IV
Overview
Description
Scientific Research Applications
Inhibition of Glioblastoma-Derived Tumor Growth
The novel PDGFRβ-specific antagonist, represented by a nuclease-resistant RNA-aptamer named Gint4.T, has demonstrated strong inhibition of ligand-dependent receptor activation and downstream signaling in cell lines and primary cultures of human glioblastoma cells. This inhibition leads to drastic reductions in cell migration and proliferation, induces differentiation, and blocks tumor growth in vivo. Additionally, Gint4.T aptamer prevents PDGFRβ heterodimerization with and resultant transactivation of the epidermal growth factor receptor, offering a promising PDGFRβ-drug candidate with translational potential (Camorani et al., 2014).
Association with Tumor Progression in Breast Cancer
PDGFRA overexpression in breast cancer is associated with tumor progression. Its expression correlates with lymph node metastasis, HER-2, and Bcl2 expression, suggesting PDGFRA as a potential therapeutic target for imatinib mesylate in breast carcinomas. This evidence underscores the importance of targeting PDGFRA in invasive mammary carcinomas, highlighting its role in biological aggressiveness and as a potential therapeutic target (Carvalho et al., 2005).
Combining Kinase Inhibitors for Enhanced Efficacy
The combination of kinase inhibitors targeting VEGFRs in endothelial cells and PDGFRs in pericytes shows promise for treating multiple stages of tumorigenesis, notably the often-intractable late-stage solid tumors. This combination approach, utilizing inhibitors like SU5416 and SU6668, or Gleevec for PDGFR activity, has shown to be more efficacious against all stages of islet carcinogenesis than either agent alone, suggesting a novel strategy for efficacious antiangiogenic therapy (Bergers et al., 2003).
Future Directions
The future of PDGF Receptor Tyrosine Kinase Inhibitor IV and similar inhibitors lies in their potential use in treating various diseases. For instance, PDGFR-inhibition has been shown to be beneficial in chronic airway diseases such as idiopathic pulmonary fibrosis (IPF) and asthma . Furthermore, next-generation TKIs are being developed and clinically tested, leading to new drug approvals .
properties
IUPAC Name |
N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9H,6H2,1-2H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNURMVOKAERHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430890 | |
Record name | JNJ-10198409 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine | |
CAS RN |
627518-40-5 | |
Record name | JNJ-10198409 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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